Mechanism of action for 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride
Mechanism of action for 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride
An in-depth analysis of the existing scientific literature and chemical databases reveals a significant information gap regarding the specific mechanism of action for 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride. This compound, while structurally defined, has not been the subject of published pharmacological studies that would elucidate its biological targets and downstream effects.
This guide, therefore, adopts a dual-pronged approach tailored for the research and drug development community. Firstly, it posits a series of plausible, hypothesized mechanisms of action derived from a comprehensive analysis of its core structural motifs: the acetophenone scaffold and the pyrrolidinyloxy substituent. This structure-activity relationship (SAR) analysis serves as a scientifically grounded starting point for investigation.
Secondly, and most critically, this document provides a detailed, actionable roadmap of experimental protocols. This serves as a practical guide for researchers to systematically investigate, characterize, and ultimately define the true mechanism of action of this novel chemical entity.
Part 1: Structural Analysis and Hypothesized Mechanisms of Action
The molecular structure of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride integrates two key pharmacophores that are prevalent in a wide array of biologically active compounds.
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The Acetophenone Core: Acetophenone derivatives are known to exhibit a diverse range of pharmacological activities. For instance, certain naturally occurring acetophenones like apocynin have been identified as inhibitors of NADPH oxidase, playing a role in mitigating oxidative stress, and possess anti-inflammatory properties.[1][2] Other synthetic acetophenone derivatives have been explored for their potential as anticancer, analgesic, and antimicrobial agents.[1]
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The Pyrrolidine Moiety: The pyrrolidine ring is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[3] Its inclusion in a molecule can confer a wide range of CNS activities. For example, pyrovalerone and its analogs, which feature a pyrrolidine ring, are potent inhibitors of dopamine and norepinephrine transporters.[4] Additionally, substituted pyrrolidines are key components of dipeptidyl peptidase IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[3] The pyrrolidine structure is also integral to compounds with antibacterial, antiviral, and enzyme inhibitory effects.[5]
Based on this structural deconstruction, we can propose several primary hypotheses for the mechanism of action of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride:
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Monoamine Transporter Inhibition: Given the presence of the pyrrolidine ring, a primary hypothesis is that the compound may act as an inhibitor of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT). This would classify it as a potential CNS stimulant or antidepressant.
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Receptor-Mediated Activity: The overall structure may allow for binding to various G-protein coupled receptors (GPCRs) or ligand-gated ion channels in the central nervous system.
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Enzyme Inhibition: The compound could potentially inhibit key enzymes involved in signaling pathways. Based on related structures, this could range from enzymes like DPP-IV to those involved in inflammatory cascades.[3][5]
Hypothetical Signaling Pathway: Monoamine Transporter Inhibition
The diagram below illustrates the potential mechanism if the compound acts as a dopamine reuptake inhibitor.
Caption: Hypothetical mechanism of dopamine reuptake inhibition.
Part 2: Experimental Workflow for Elucidating the Mechanism of Action
The following is a systematic, multi-tiered approach to experimentally determine the pharmacological profile and mechanism of action of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride.
Experimental Workflow Diagram
Caption: A tiered experimental workflow for mechanism of action studies.
Tier 1: Broad Target Screening
The initial step is to perform a broad radioligand binding screen to identify potential molecular targets. This provides an unbiased overview of the compound's interactivity with a wide range of receptors, ion channels, and transporters.
Protocol: Radioligand Binding Assay Panel
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Objective: To assess the binding affinity of the test compound across a panel of common CNS targets.
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Compound Preparation: Prepare a stock solution of 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride in a suitable vehicle (e.g., DMSO or water) at a high concentration (e.g., 10 mM).
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Assay Panel: A commercial service (e.g., Eurofins SafetyScreen, CEREP) is typically employed for this. A standard panel should include, but not be limited to:
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Monoamine Transporters: DAT, NET, SERT.
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GPCRs: Dopamine receptors (D1-D5), Serotonin receptors (5-HT1A, 5-HT2A, etc.), Adrenergic receptors (α1, α2, β), Opioid receptors (μ, δ, κ).
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Ion Channels: NMDA, AMPA, GABA-A receptors.
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Assay Conditions: The compound is typically tested at a fixed concentration (e.g., 10 µM).
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Data Analysis: Results are expressed as the percentage of inhibition of radioligand binding. A significant "hit" is generally considered to be >50% inhibition at the tested concentration.
Tier 2: In Vitro Confirmation and Characterization
Any significant hits from Tier 1 must be confirmed and characterized in more detail to determine their potency and functional activity.
Protocol: Monoamine Transporter Uptake Assay
This protocol is based on the methods described for pyrovalerone analogs.[4]
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Objective: To determine the functional potency (IC50) of the compound to inhibit dopamine, norepinephrine, and serotonin uptake.
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Cell Culture: Use cell lines stably expressing the human DAT, NET, or SERT (e.g., HEK293-hDAT).
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Assay Procedure: a. Plate the cells in a 96-well plate. b. Pre-incubate the cells with varying concentrations of the test compound. c. Add a radiolabeled substrate (e.g., [3H]dopamine for DAT-expressing cells). d. Incubate to allow for transporter-mediated uptake. e. Wash the cells to remove extracellular radiolabel. f. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
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Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Parameter | Description |
| Ki | Inhibitor binding affinity constant. |
| IC50 | Concentration of an inhibitor that reduces the response by 50%. |
| EC50 | Concentration of a drug that gives half-maximal response. |
Tier 3: Cell-Based Functional Assays
These assays are designed to investigate the downstream cellular consequences of target engagement.
Protocol: Cyclic AMP (cAMP) Assay for GPCR Activity
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Objective: To determine if the compound acts as an agonist or antagonist at a specific GPCR identified in Tier 1 (e.g., a dopamine receptor).
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Cell Culture: Use a cell line expressing the target receptor (e.g., CHO-hD2).
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Agonist Mode: a. Treat the cells with increasing concentrations of the test compound. b. Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA). c. An increase or decrease in cAMP (depending on the receptor's coupling to Gs or Gi) indicates agonist activity.
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Antagonist Mode: a. Pre-incubate the cells with the test compound. b. Stimulate the cells with a known agonist for the target receptor. c. Measure the intracellular cAMP levels. d. A rightward shift in the agonist's dose-response curve indicates antagonist activity.
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Data Analysis: Calculate EC50 for agonist activity or Ki for antagonist activity.
Conclusion
While the specific mechanism of action for 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride remains to be elucidated, its structural characteristics strongly suggest potential activity within the central nervous system, possibly as a monoamine reuptake inhibitor or a modulator of GPCR signaling. The experimental workflow detailed in this guide provides a robust and systematic framework for researchers to thoroughly investigate these hypotheses. The successful execution of these studies will be crucial in defining the pharmacological profile of this novel compound and determining its potential for future therapeutic development.
References
-
Therapeutic Target Database. Drug Information. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1256193. [Link]
-
Zakharychev, V. V., et al. (2009). Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4-chlorophenoxy)-ethanols-1. Chemistry of Heterocyclic Compounds, 45, 1331–1335. [Link]
-
Amini, M., & Ghasemi, S. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. RSC Advances, 14(23), 16453-16485. [Link]
-
NextSDS. 1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone — Chemical Substance Information. [Link]
-
Riahi, A., et al. (2009). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. Bioorganic & Medicinal Chemistry, 17(13), 4323-4326. [Link]
-
Do, T. H. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1085-1095. [Link]
-
Winfield, L. L., et al. (2004). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 47(27), 6885-6893. [Link]
-
Sharma, G., et al. (2021). Pharmacology of apocynin: a natural acetophenone. Fitoterapia, 152, 104938. [Link]
-
Sadowski, M., & Słomkowska, I. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 483-511. [Link]
-
Boodida, S., et al. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 34(5), 1245-1254. [Link]
-
PubChem. 1-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]ethanone. [Link]
-
NextSDS. 1-(4-Hydroxy-2-phenyl-1H-pyrrol-1-yl)ethanone - Chemical Substance Information. [Link]
-
Taylor & Francis Online. Pyrrolidine – Knowledge and References. [Link]
-
NIST. Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-. [Link]
Sources
- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of apocynin: a natural acetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
